molecular formula C18H19N7O2 B6450045 2-methoxy-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2640904-07-8

2-methoxy-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B6450045
CAS No.: 2640904-07-8
M. Wt: 365.4 g/mol
InChI Key: FCNYKRUFGUEZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a heterocyclic molecule featuring:

  • A pyridine ring substituted with a methoxy group at position 2.
  • A carbonyl-linked octahydropyrrolo[3,4-c]pyrrole group at position 3.
  • A [1,2,4]triazolo[4,3-b]pyridazine moiety at the 5-position of the pyrrolo-pyrrole system.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-27-17-14(3-2-6-19-17)18(26)24-9-12-7-23(8-13(12)10-24)16-5-4-15-21-20-11-25(15)22-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNYKRUFGUEZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several synthesized heterocycles (Table 1):

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Molecular Features Key Substituents/Modifications
Target Compound Pyridine, octahydropyrrolo-pyrrole, triazolo-pyridazine 2-methoxy pyridine; triazolo-pyridazine at pyrrolo-pyrrole position 5
2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine Pyridine, octahydropyrrolo-pyrrole, methyl-triazolo-pyridazine Methyl group on triazolo-pyridazine; lacks methoxy on pyridine
Compound 12 () Pyridine, pyrrolothiazolopyrimidine, triazolopyrimidine Chlorophenyl, methoxyphenyl substituents; thiazolo-pyrimidine backbone
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 3, ) Pyrrolothiazolopyrimidine, carbohydrazide Hydrazide functional group; thiazolo-pyrimidine core

Key Observations :

  • The target compound’s triazolo-pyridazine group distinguishes it from thiazolo-pyrimidine derivatives (e.g., Compound 12) .
  • Compared to its methyl-substituted analogue (), the 2-methoxy group on pyridine may enhance solubility or alter binding affinity .

Spectroscopic and Structural Analysis

NMR Profiling :

  • highlights the use of 1H NMR chemical shifts to compare substituent environments. Regions with shifts (e.g., positions 29–36 and 39–44) indicate structural variations in analogues .
  • For the target compound, triazolo-pyridazine protons would likely show distinct shifts in regions analogous to Figure 6 in , differing from pyrimidine-based systems .

Mass Spectrometry :

  • methyl-substituted analogues (~414.4 g/mol) .

Hypothesized Bioactivity

While direct bioactivity data is absent in the evidence, structural parallels suggest:

  • Kinase inhibition : Triazolo-pyridazine and pyrrolo-pyrrole motifs are common in kinase inhibitors (e.g., JAK2/3 inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.